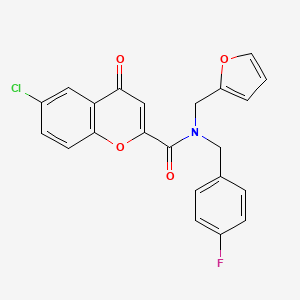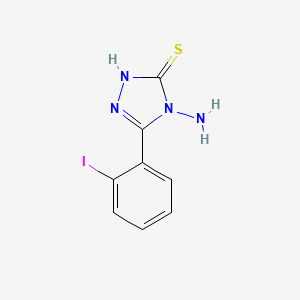
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of the bromine atom to the benzene ring.
Furan-2-ylmethylation: Attachment of the furan-2-ylmethyl group to the nitrogen atom.
Trimethoxybenzylation: Introduction of the 3,4,5-trimethoxybenzyl group to the nitrogen atom.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the trimethoxybenzyl group.
N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the bromine atom.
4-bromo-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the furan-2-ylmethyl group.
Uniqueness
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its bromine atom, furan ring, and trimethoxybenzyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22BrNO5 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H22BrNO5/c1-26-19-11-15(12-20(27-2)21(19)28-3)13-24(14-18-5-4-10-29-18)22(25)16-6-8-17(23)9-7-16/h4-12H,13-14H2,1-3H3 |
InChI Key |
DMSQEBNYAZPIPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)







